

# Efficacy of GSK2236805 in Hepatitis C Treatment: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK2236805 |           |
| Cat. No.:            | B607792    | Get Quote |

**GSK2236805** (also known as GSK2336805), a potent inhibitor of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A), has been investigated for its efficacy in treating chronic HCV infections. This guide provides a meta-analysis of available efficacy data for **GSK2236805** and compares its performance against other direct-acting antivirals (DAAs). The information is intended for researchers, scientists, and drug development professionals.

## Overview of GSK2236805 Efficacy

Clinical studies have demonstrated the antiviral activity of **GSK2236805** in patients with chronic HCV. A key indicator of its initial efficacy is the significant reduction in viral load observed shortly after administration.

Early Viral Response: A first-in-human, randomized, double-blind, placebo-controlled study (NCT01277692) evaluated the safety, tolerability, pharmacokinetics, and antiviral activity of single ascending doses of **GSK2236805** in healthy subjects and those with chronic HCV genotype 1 infection. In HCV-infected participants, a single dose of **GSK2236805** at 10 mg or higher resulted in a statistically significant mean reduction in HCV RNA of ≥2 log10 IU/mL compared to placebo at 24 hours post-dose.[1][2] This rapid and profound initial antiviral effect highlights the potency of **GSK2236805** against HCV.

While comprehensive data on the primary efficacy endpoint for HCV treatment, the Sustained Virologic Response (SVR), for **GSK2236805** is not readily available in published meta-analyses, the early viral load reduction data suggests a strong potential for achieving viral cure.



## **Comparative Efficacy with Alternative Treatments**

To contextualize the potential efficacy of **GSK2236805**, this section compares available data with established NS5A inhibitors and other direct-acting antivirals for the treatment of HCV genotype 1 infection.

Table 1: Comparison of Efficacy Outcomes for GSK2236805 and Other Direct-Acting Antivirals

| Drug/Regimen                                                          | Mechanism of<br>Action                                                                   | Study                                               | Key Efficacy<br>Endpoint                          | Result                                        |
|-----------------------------------------------------------------------|------------------------------------------------------------------------------------------|-----------------------------------------------------|---------------------------------------------------|-----------------------------------------------|
| GSK2236805                                                            | NS5A Inhibitor                                                                           | NCT01277692                                         | Mean HCV RNA reduction at 24h (single dose ≥10mg) | ≥2 log10<br>IU/mL[1][2]                       |
| Telaprevir +<br>Peginterferon/Ri<br>bavirin                           | NS3/4A Protease<br>Inhibitor +<br>Immunomodulato<br>rs                                   | Phase 3 Trial<br>(Treatment-<br>naïve)              | SVR Rate                                          | 75% (T12PR<br>group) vs. 44%<br>(PR group)[3] |
| Daclatasvir + Peginterferon/Ri bavirin                                | NS5A Inhibitor +<br>Immunomodulato<br>rs                                                 | Phase 2b Study<br>(NCT01573351)                     | SVR12 Rate<br>(Genotype 1)                        | 93%[4]                                        |
| Ledipasvir/Sofos<br>buvir                                             | NS5A Inhibitor +<br>NS5B<br>Polymerase<br>Inhibitor                                      | ION-1 Trial<br>(Treatment-<br>naïve, Genotype<br>1) | SVR12 Rate (12-<br>week regimen)                  | 99%[5]                                        |
| Ombitasvir/Parita<br>previr/Ritonavir +<br>Dasabuvir<br>(Viekira Pak) | NS5A Inhibitor + NS3/4A Protease Inhibitor + CYP3A Inhibitor + NS5B Polymerase Inhibitor | TOPAZ-II Study<br>(Genotype 1)                      | SVR12 Rate                                        | 95%[6]                                        |

# **Experimental Protocols**



Detailed methodologies for the key clinical trials cited are crucial for the interpretation of the efficacy data.

NCT01277692: First-Time-in-Human Study of GSK2336805[1][2]

- Study Design: A randomized, double-blind, placebo-controlled, single ascending dose study.
- Participants: Healthy volunteers and treatment-naïve patients with chronic HCV genotype 1 infection.
- Intervention: Single oral doses of GSK2236805 (ranging from 1 mg to 120 mg) or placebo.
- Key Assessments:
  - Pharmacokinetics: Plasma concentrations of GSK2236805 were measured at various time points.
  - Antiviral Activity: HCV RNA levels were quantified using a real-time PCR assay at baseline and at multiple time points post-dose.
  - Safety: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.

# **Visualizing the Mechanism of Action**

**HCV NS5A Signaling Pathway and Inhibition** 

The following diagram illustrates the central role of the NS5A protein in the HCV replication cycle and the mechanism of action of NS5A inhibitors like **GSK2236805**.





#### Click to download full resolution via product page

Caption: Mechanism of action of **GSK2236805** in inhibiting HCV replication.

Experimental Workflow for a Phase II Efficacy Study

This diagram outlines a typical workflow for a clinical trial evaluating the efficacy of an investigational drug like **GSK2236805** for Hepatitis C.





Click to download full resolution via product page

Caption: A typical clinical trial workflow for evaluating HCV treatments.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Safety, tolerability, pharmacokinetics, and antiviral activity of GSK2336805, an inhibitor of hepatitis C virus (HCV) NS5A, in healthy subjects and subjects chronically infected with HCV genotype 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, Tolerability, Pharmacokinetics, and Antiviral Activity of GSK2336805, an Inhibitor of Hepatitis C Virus (HCV) NS5A, in Healthy Subjects and Subjects Chronically Infected with HCV Genotype 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medscape.com [medscape.com]
- 4. Daclatasvir and asunaprevir plus peginterferon alfa and ribavirin in HCV genotype 1 or 4 non-responders PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. news.abbvie.com [news.abbvie.com]
- To cite this document: BenchChem. [Efficacy of GSK2236805 in Hepatitis C Treatment: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607792#meta-analysis-of-gsk2236805-efficacy-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com